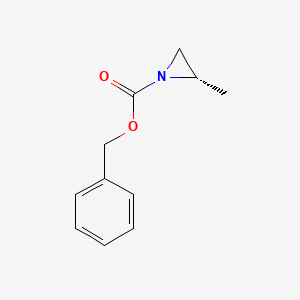

(S)-Benzyl 2-methylaziridine-1-carboxylate

Overview

Description

(S)-Benzyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative known for its high reactivity due to the strained three-membered aziridine ring

Mechanism of Action

Target of Action

The primary target of (S)-Benzyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface .

Mode of Action

This compound, like other aziridine-2-carboxylic acid derivatives, is believed to selectively alkylate only thiol groups of cancer cell surface proteins . This is due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles . The reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The compound’s action may be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells . This suggests that the antitumor and immunostimulatory activity of the compound may be linked to the disruption of the normal function of PDIs, which play a crucial role in the correction of the 3D structure of native proteins synthesized in the ER .

Result of Action

The result of the compound’s action is likely the inhibition of PDIs, leading to disruption of protein folding and potentially contributing to the death of cancer cells . PDIs of the extracellular matrix of cancer cells are also antibody targets during immune-mediated tumor destruction .

Action Environment

The compound’s action may be influenced by the physiological pH, as nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (S)-Benzyl 2-methylaziridine-1-carboxylate are largely determined by its aziridine ring. Aziridine rings are highly reactive, which allows them to interact with a variety of enzymes, proteins, and other biomolecules . For example, acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors

Cellular Effects

Given the reactivity of the aziridine ring, it is plausible that this compound could influence cell function by interacting with various cellular proteins and enzymes

Molecular Mechanism

It is known that aziridine rings can undergo nucleophilic ring-opening reactions, which could potentially lead to changes in gene expression or enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-methylaziridine-1-carboxylate typically involves the reaction of aziridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-methylaziridine-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Substitution Reactions: The aziridine ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.

Oxidation and Reduction:

Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic ring-opening with an amine would yield a substituted amine product, while oxidation might lead to the formation of a carbonyl compound.

Scientific Research Applications

(S)-Benzyl 2-methylaziridine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of chiral compounds.

Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

Industry: It can be used in the production of polymers and other materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.

tert-Butyl aziridine-1-carboxylate: Another aziridine derivative with similar chemical properties and applications.

Uniqueness

(S)-Benzyl 2-methylaziridine-1-carboxylate is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name |

benzyl (2S)-2-methylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBRSMFTXSITMJ-QHGLUPRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)